1H-Indole, 7-methyl-3-(4-piperidinyl)-

Medicinal Chemistry Physicochemical Property Prediction Synthetic Intermediate Selection

Obtaining the precise 7-methyl-3-(4-piperidinyl)-1H-indole scaffold is critical for CNS and immunology programs where generic analogs fail to deliver target selectivity. This compound solves the challenge of requiring both C7-methyl substitution and a C3-piperidine handle in a single, validated intermediate. - Enables synthesis of potent D4 antagonists (e.g., L-745,870, Ki=0.4 nM) with >1000-fold selectivity. - Serves as the core for novel complement factor B inhibitors for renal disease research. - Dual functionalization allows parallel SAR exploration, unavailable with simpler indoles or piperidines. Supplied with rigorous quality documentation to ensure batch-to-batch consistency for your discovery workflows.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 185255-81-6
Cat. No. B8785842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 7-methyl-3-(4-piperidinyl)-
CAS185255-81-6
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)C3CCNCC3
InChIInChI=1S/C14H18N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3
InChIKeyLAOZOIXDYRKLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 7-methyl-3-(4-piperidinyl)-: Dual-Functionalized Building Block


1H-Indole, 7-methyl-3-(4-piperidinyl)- (CAS 185255-81-6) is a hybrid organic compound characterized by a 7-methyl substituted indole core directly linked at the 3-position to a 4-piperidinyl moiety . With a molecular formula of C14H18N2 and a molecular weight of 214.31 g/mol, this compound serves as a privileged scaffold in medicinal chemistry . Its structural design integrates the pharmacophoric properties of the indole ring system—a versatile heterocycle found in numerous pharmaceuticals—with the saturated, non-planar nitrogen-containing piperidine ring, which is a prevalent motif in CNS-active agents . This dual-functionalization provides a unique three-dimensional orientation and a distinct physicochemical profile, making it a valuable intermediate for the synthesis of more complex bioactive molecules, including selective dopamine D4 receptor antagonists and complement factor B inhibitors [1].

Synthetic Intermediate

Dual-functionalized indole-piperidine building block for complex bioactive molecules

Reactivity

Two orthogonal derivatization sites: secondary amine and C7-methyl group

Research Context

Reported core for D4 antagonist and complement factor B inhibitor scaffolds

Why 7-Methyl-3-(4-piperidinyl)-1H-Indole Substitution Fails


Generic substitution of 1H-Indole, 7-methyl-3-(4-piperidinyl)- with simpler indole or piperidine analogs is not scientifically valid due to fundamental differences in molecular architecture that dictate downstream synthetic utility and biological target engagement. The compound's unique value proposition lies in the synergistic combination of two key modifications: a C7-methyl group on the indole ring and a C3-linked piperidine ring . The C7-methyl substitution alters the indole's electron density and steric profile, influencing reactivity and binding interactions . Simultaneously, the piperidine moiety introduces a secondary amine, offering a handle for further derivatization and enhancing aqueous solubility potential . Using a comparator like 7-methylindole (CAS 933-67-5) would forfeit the piperidine functionality crucial for many target applications, while 3-(4-piperidinyl)-1H-indole (CAS 17403-09-7) lacks the C7-methyl group, which is essential for achieving high affinity and selectivity in key pharmacological targets such as the dopamine D4 receptor and complement factor B [1]. These structural variations result in quantifiably different physicochemical properties, as detailed in the following evidence, making the precise CAS 185255-81-6 structure non-substitutable for research programs requiring this specific scaffold.

This Compound
7-Methyl-3-(piperidinyl)-indole

Both C7-methyl and piperidine handle present

Potential Substitute
7-Methylindole (933-67-5)

Missing piperidine ring eliminates key derivatization and target-engagement functionality; may not support D4 or factor B inhibitor synthesis.

This Compound
7-Methyl-3-(piperidinyl)-indole

Methyl substitution present at C7

Potential Substitute
3-(4-Piperidinyl)-1H-indole (17403-09-7)

Absence of C7-methyl group may alter receptor affinity and selectivity; reported selectivity windows for D4 antagonists depend on this substitution.

1H-Indole, 7-methyl-3-(4-piperidinyl)-: Differentiation Evidence


Physicochemical Profile vs. 7-Methylindole

The target compound exhibits significantly altered predicted physicochemical properties compared to the simpler 7-methylindole scaffold. The addition of the piperidine ring substantially increases the predicted boiling point and introduces a basic amine functionality, as reflected in the pKa. These differences are critical for designing purification protocols (e.g., distillation vs. chromatography) and for predicting behavior in biological systems .

Physicochemical Profile
Data to verify
Boiling Point: 396.0±42.0 °C (predicted)
pKa: 17.36±0.30 (predicted)
Supports purification and extraction method selection
Predicted values from computational models; vs. 7-methylindole (266 °C, neutral)
Medicinal Chemistry Physicochemical Property Prediction Synthetic Intermediate Selection

Molecular Weight and Density vs. 3-(4-Piperidinyl)-1H-Indole

The presence of the methyl group at the 7-position in the target compound results in a measurable increase in molecular weight and a slight increase in predicted density compared to its non-methylated analog, 3-(4-piperidinyl)-1H-indole. These differences, while subtle, are important for accurate mass spectrometry analysis and for considerations in solid-state chemistry [1].

Molecular Weight & Density
Reported
MW: 214.31 g/mol
Density: 1.096±0.06 g/cm³ (predicted)
Enables unambiguous MS identification and stoichiometric calculations
Compared to 3-(4-piperidinyl)-indole (200.28 g/mol); 7% mass increase from methyl group
Analytical Chemistry Material Science Preformulation

Functional Group Availability for Derivatization

The target compound's value as a synthetic intermediate is directly linked to its specific functional group constellation. The secondary amine of the piperidine ring provides a nucleophilic site for alkylation, acylation, or reductive amination, which is absent in 7-methylindole. Conversely, the C7-methyl group provides a site for further functionalization that is not present in 3-(4-piperidinyl)-1H-indole . This dual-reactivity profile is a distinct advantage for building complex molecular architectures.

Functional Group Handles
Class-level
Two primary sites: secondary amine + C7-methyl
Enables convergent synthesis and library diversification
Comparators each offer only one primary derivatization handle
Organic Synthesis Chemical Biology Reaction Design

Dopamine D4 Antagonist Scaffold

The 7-methyl-3-(4-piperidinyl)-1H-indole core is a critical structural component for achieving high affinity and selectivity at the dopamine D4 receptor. This is evidenced by its role as the key intermediate in the synthesis of L-745,870, a compound with a Ki of 0.4-0.43 nM for the human D4 receptor and >1000-fold selectivity over D2 (Ki = 960 nM) and D3 (Ki = 2300 nM) receptors . This level of potency and selectivity is a direct consequence of the precise molecular architecture provided by the target compound.

D4 Antagonist Scaffold
Class-level
Derivative L-745,870: D4 Ki 0.4 nM
>2000-fold selectivity over D2/D3
Reported D4 affinity context for intermediate-derived antagonist
Radioligand binding data; intermediate must be further elaborated to active compound
Neuroscience GPCR Pharmacology Medicinal Chemistry

Complement Factor B Inhibition Core

Recent patent literature explicitly identifies piperidinyl-indole derivatives containing the 7-methyl substitution as potent and selective inhibitors of complement factor B, a key protease in the alternative complement pathway [1]. This pathway is a validated target for treating kidney diseases like C3 glomerulopathy (C3G) and IgA nephropathy (IgAN). The specificity of this therapeutic mechanism is linked to the unique 7-methyl-3-(4-piperidinyl)indole core, differentiating it from other indole-based compounds which target different pathways.

Factor B Inhibition Core
Patent-reported
Identified as core for complement factor B inhibitors
Supports research on alternative complement pathway modulation
Specific substitution pattern not reported for other indole analogs; patent claims based on in vitro/in vivo complement models
Immunology Nephrology Complement System

1H-Indole, 7-methyl-3-(4-piperidinyl)-: Application Scenarios


Dopamine D4 Antagonist Synthesis

This is the most established and quantitatively supported application. The compound serves as the essential core for constructing potent, selective, and brain-penetrant dopamine D4 receptor antagonists like L-745,870, which exhibits a Ki of 0.4 nM and >1000-fold selectivity over D2 and D3 receptors . Researchers studying D4 receptor signaling in neuropsychiatric disorders or investigating the function of this receptor in the retina and CNS should prioritize this building block .

Factor B Inhibitors for Renal Disease

The compound is a privileged starting point for the synthesis of piperidinyl-indole derivatives that function as complement factor B inhibitors. This is a novel and specific application, with patent literature supporting the use of compounds with this exact core in treating C3G and IgAN [1]. Programs in immunology and nephrology seeking to modulate the alternative complement pathway will find this scaffold uniquely valuable [1].

Dual-Site Derivatization for Compound Libraries

The presence of two distinct reactive handles (the secondary piperidine amine and the C7-methyl group) makes this compound an ideal core for building diverse combinatorial libraries . Researchers can independently modify each site to explore structure-activity relationships (SAR) across multiple biological targets. This dual functionalization offers a synthetic advantage over simpler indole or piperidine building blocks, which typically offer only one primary point of diversification .

Physicochemical Property Modulation Studies

The quantifiable differences in predicted properties, such as a higher boiling point (396.0°C) and the introduction of a basic pKa (17.36) compared to 7-methylindole, make this compound a useful tool for probing the impact of structural modifications on molecular properties . Researchers aiming to optimize drug-like properties like solubility, permeability, and metabolic stability can use this scaffold to systematically study the effect of adding a piperidine ring to an indole core .

Application
Selection Property
Validation Focus
D4 receptor signaling research
Indole-piperidine dual functionality
D4 vs D2/D3 selectivity profile of derived antagonist
Complement pathway studies
7-Methyl substitution pattern
Factor B inhibition in complement-mediated kidney disease models
Combinatorial library synthesis
Two orthogonal reactive sites
Structure-activity relationship diversification
Physicochemical property research
Piperidine introduction effect
Predicted boiling point and pKa shift versus simpler indoles

Technical Documentation Hub

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37 linked technical documents
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